C22H21ClFN7O2
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Overview
Description
The compound with the molecular formula C22H21ClFN7O2 Loratadine . Loratadine is a second-generation tricyclic antihistamine used to treat allergies. It is known for its selective inhibition of peripheral histamine H1 receptors, which helps alleviate symptoms of allergic reactions without causing significant drowsiness.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antihistamine activity.
Biology: Investigated for its effects on histamine receptors and immune response.
Medicine: Widely used in the treatment of allergic rhinitis and chronic urticaria.
Industry: Incorporated into various pharmaceutical formulations.
Mechanism of Action
Safety and Hazards
Loratadine is generally considered safe for use, but like all medications, it can have side effects . Common side effects include sleepiness, dry mouth, and headache . Serious side effects are rare and include allergic reactions, seizures, and liver problems . More detailed safety data can be found in the relevant safety data sheets .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through several steps starting from 2-cyanopyridine . The synthesis involves the following key steps:
Ritter Reaction: Conversion of 2-cyanopyridine to an amide.
Benzyl Alkylation: Introduction of a halogenated benzene ring.
Cyclization: Formation of the tricyclic structure using phosphorus oxychloride.
McMurry Reaction: Final step to produce Loratadine.
Industrial Production Methods
In industrial settings, Loratadine is produced using optimized reaction conditions to ensure high yield and purity. The process involves:
Solvent Selection: Use of solvents like toluene and methanol.
Temperature Control: Maintaining specific temperatures for each reaction step.
Purification: Crystallization and recrystallization to obtain pure Loratadine.
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Conversion to its active metabolite, desloratadine.
Reduction: Reduction of the nitro group in intermediates during synthesis.
Substitution: Halogenation and alkylation during synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides and halogenating agents.
Major Products
Desloratadine: Active metabolite formed through oxidation.
Intermediate Compounds: Various intermediates formed during synthesis.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar properties but different chemical structure.
Fexofenadine: Known for its non-sedative properties and used for similar indications.
Desloratadine: The active metabolite of Loratadine with enhanced potency.
Uniqueness
Loratadine is unique due to its high selectivity for peripheral histamine H1 receptors, which minimizes central nervous system side effects such as drowsiness. Its long duration of action and low incidence of adverse effects make it a preferred choice for treating allergic conditions.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN7O2/c1-14-11-30-18-19(26-21(30)29(14)9-4-8-28-10-7-25-13-28)27(2)22(33)31(20(18)32)12-15-16(23)5-3-6-17(15)24/h3,5-7,10-11,13H,4,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMKGLZQFDPHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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